
5-Chloro-3,3-dimethylindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,3-dimethylindoline hydrochloride: is a chemical compound with the molecular formula C10H12ClN. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole.
Wirkmechanismus
Target of Action
5-Chloro-3,3-dimethylindoline hydrochloride primarily targets specific receptors or enzymes within biological systems. These targets are often proteins that play crucial roles in cellular signaling pathways. The compound’s interaction with these targets can modulate their activity, leading to various physiological effects. For instance, indole derivatives, including this compound, have been shown to interact with receptors involved in neurotransmission, potentially influencing neurological functions .
Mode of Action
The mode of action of this compound involves binding to its target receptors or enzymes, altering their conformation and activity. This binding can either inhibit or activate the target, depending on the nature of the interaction. For example, if the compound binds to a receptor, it may block the receptor’s natural ligand from binding, thereby inhibiting the receptor’s normal function. Conversely, it might mimic the natural ligand, activating the receptor and triggering downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in neurotransmission and cellular signaling. By modulating receptor activity, the compound can influence pathways such as the cyclic AMP (cAMP) pathway, which is crucial for various cellular processes including metabolism, gene expression, and cell growth. The downstream effects of these pathways can lead to changes in cellular function and behavior .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and efficacy. The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, where it can cross the blood-brain barrier due to its lipophilic nature. Metabolism primarily occurs in the liver, where the compound is broken down by hepatic enzymes. Finally, the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include alterations in neurotransmitter levels, changes in receptor activity, and modulation of cellular signaling pathways. These effects can lead to various physiological outcomes, such as changes in mood, cognition, and behavior. Additionally, the compound’s action on specific receptors may have therapeutic implications for conditions like depression, anxiety, and other neurological disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, potentially leading to changes in its overall effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-dimethylindoline hydrochloride typically involves the chlorination of 3,3-dimethylindoline. One common method includes the reaction of 3,3-dimethylindoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3,3-dimethylindoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indoline.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can produce various substituted indolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3,3-dimethylindoline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential biological activities. Indoline derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is investigated for its potential therapeutic applications. Indoline derivatives are known to interact with biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloroindoline
- 3,3-Dimethylindoline
- 5-Bromo-3,3-dimethylindoline
Comparison: 5-Chloro-3,3-dimethylindoline hydrochloride is unique due to the presence of both chlorine and methyl groups on the indoline ring. This structural feature can influence its reactivity and biological activity compared to other indoline derivatives. For example, the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Eigenschaften
IUPAC Name |
5-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFRJNPFQCPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)
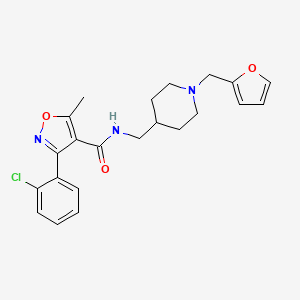
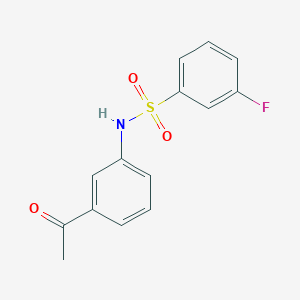
![2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2624046.png)
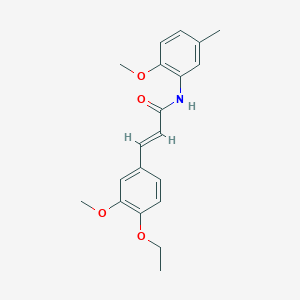
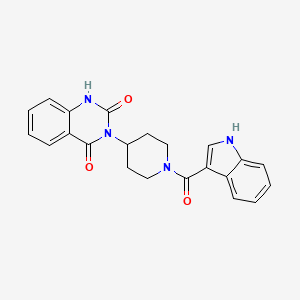
![3-Methyl-1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2624049.png)
![2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2624051.png)
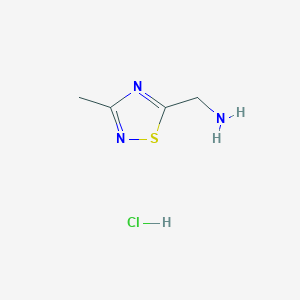
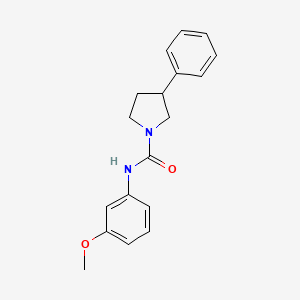

![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2624059.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)
